2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide, also known by its CAS number 87992-61-8, is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound features a chloro group and a pyridine carboxamide moiety, making it structurally interesting for various biological applications. The molecular formula for this compound is , and it has a molecular weight of approximately 316.81 g/mol .
This compound is primarily sourced from chemical suppliers such as Sigma-Aldrich and AstaTech, which provide it for research purposes. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure, specifically in the pyridine ring. The compound is classified as a potential pharmacological agent, with studies indicating its relevance in medicinal chemistry .
The synthesis of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. Common methods include:
These steps require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide can be represented using various chemical notation systems:
Cc1ccc2nc(sc2c1)c3ccc(NC(=O)CCl)cc3
InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20)
The structure features a benzothiazole ring fused with a phenyl group and connected to a pyridine ring via an amide linkage, showcasing a complex arrangement conducive to biological activity .
The compound is expected to participate in various chemical reactions typical of amides and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic transformations .
The precise mechanism would require further experimental validation through biochemical assays .
The physical properties of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide include:
Chemical properties include:
This compound has potential applications in various scientific fields:
Further research could expand its applications in pharmaceuticals and materials science .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2